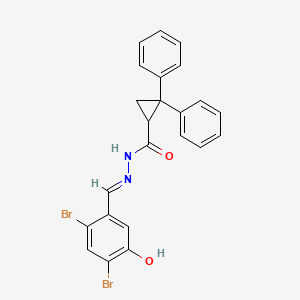![molecular formula C20H23ClN2O5 B5874840 4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)
4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide, also known as TEB-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TEB-1 is a benzimidazole derivative that has been synthesized through a multi-step process involving the reaction of 3,4,5-triethoxybenzoic acid with 4-chloroaniline and subsequent condensation with carbonyldiimidazole.
Mecanismo De Acción
The mechanism of action of 4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to bind to the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis.
Biochemical and physiological effects:
4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to exhibit a number of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of various signaling pathways involved in cell proliferation and survival. 4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide for lab experiments is its potent anticancer activity against a variety of cancer cell lines. 4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide is its relatively complex synthesis method, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several potential future directions for the study of 4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide, including the development of more efficient synthesis methods, the optimization of its anticancer activity, and the investigation of its potential therapeutic applications in other areas, such as infectious diseases and neurodegenerative disorders. Additionally, the elucidation of the mechanism of action of 4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide may provide insights into the development of new cancer therapeutics that target tubulin polymerization.
Métodos De Síntesis
The synthesis of 4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-chloroaniline to form the intermediate product, which is then condensed with carbonyldiimidazole to yield 4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide.
Aplicaciones Científicas De Investigación
4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have demonstrated that 4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5/c1-4-25-16-11-14(12-17(26-5-2)18(16)27-6-3)20(24)28-23-19(22)13-7-9-15(21)10-8-13/h7-12H,4-6H2,1-3H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZLTJKPCLGKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5874770.png)
![N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5874775.png)
![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
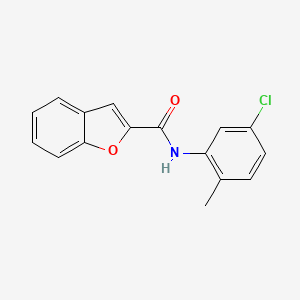

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)
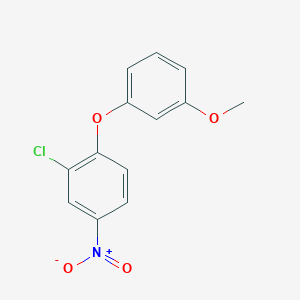
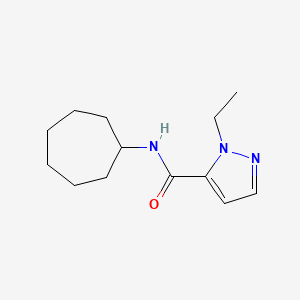
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)
![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
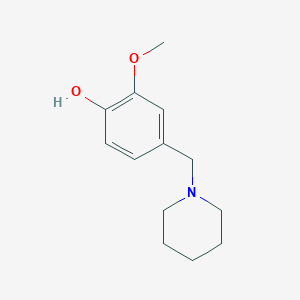
![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)
